molecular formula C4H6N4OS B1414545 Cc1nnsc1C(=N)NO CAS No. 939999-94-7

Cc1nnsc1C(=N)NO

Cat. No. B1414545
M. Wt: 158.18 g/mol
InChI Key: CUIHLNVITGSTHN-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, molecular formula, and structural formula. The compound’s role or use in industry or research might also be mentioned.



Synthesis Analysis

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Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, possibly including its stereochemistry, conformation, and any notable structural features.



Chemical Reactions Analysis

This would involve a discussion of the compound’s reactivity, including any known reactions it undergoes. The mechanisms of these reactions might also be discussed.



Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).


Scientific Research Applications

Advancements in Chemistry and Biochemistry

  • The countercurrent separation technique, as discussed in studies on natural product separation, showcases a method that could be utilized for purifying or isolating specific compounds like "Cc1nnsc1C(=N)NO" from complex mixtures. This technique is crucial for natural product research and drug discovery, highlighting the importance of sophisticated separation technologies in identifying and studying new chemical entities (Friesen et al., 2015).

Molecular Biology and Genetic Engineering

  • The use of CRISPR/Cas9 technology for targeted gene disruption, as seen in stem cell research, represents a cutting-edge approach that could theoretically be applied to modify biological systems to study the effects of specific chemicals or to produce chemicals of interest. This technology offers a powerful tool for directly manipulating genetic material, with implications for understanding disease mechanisms and developing novel therapeutics (Kang et al., 2015).

Environmental Chemistry and Green Chemistry

  • The green chemistry approach to carbon capture and utilization (CCU) outlines strategies for reducing carbon dioxide emissions and harnessing CO2 for useful products. This perspective is relevant for considering how chemicals like "Cc1nnsc1C(=N)NO" might be designed or utilized in environmentally sustainable processes, contributing to efforts against climate change (Leclaire & Heldebrant, 2018).

Drug Discovery and Development

  • Stem cell technology , particularly the creation and use of induced pluripotent stem cells (iPSCs), has opened new avenues for drug discovery, disease modeling, and personalized medicine. Research on the differentiation and potential therapeutic applications of iPSCs provides a framework for investigating how specific compounds can influence cellular functions and disease outcomes (Hockemeyer & Jaenisch, 2016).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. Safety precautions for handling and disposal would also be mentioned.


Future Directions

This would involve a discussion of areas for future research, such as potential applications, reactions, or biological effects that have not yet been explored.


I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N'-hydroxy-4-methylthiadiazole-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4OS/c1-2-3(4(5)7-9)10-8-6-2/h9H,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIHLNVITGSTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cc1nnsc1C(=N)NO

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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